5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride
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Overview
Description
5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of dihydrotriazoles.
Scientific Research Applications
5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Research: Employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride
- 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
- 5-(chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride
Uniqueness
5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride is unique due to its triazole ring structure, which imparts specific chemical properties such as stability and reactivity. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-(chloromethyl)-1-ethyltriazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-2-9-5(3-6)4-7-8-9;/h4H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZSSAPYOMXIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909317-30-1 |
Source
|
Record name | 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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